7-Methoxyquinazolin-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxyquinazolin-6-ol is a heterocyclic aromatic compound belonging to the quinazoline familyQuinazoline derivatives, including this compound, are known for their pharmacological properties, such as anticancer, antimicrobial, antiviral, and anti-inflammatory activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyquinazolin-6-ol typically involves multiple steps. One common method starts with the preparation of 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate. This intermediate is then reacted with phosphoryl chloride (POCl3) in the presence of toluene at elevated temperatures to form a chloro compound. Subsequent treatment with 2-fluoroaniline and ammonium hydroxide in methanol yields the desired this compound .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as crystallization from ethyl acetate solutions .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methoxyquinazolin-6-ol undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: The compound can react with alkyl halides in the presence of a base to form alkylated derivatives.
Oxidation: Oxidizing agents such as hydrogen peroxide can convert this compound into its corresponding quinazoline N-oxide.
Reduction: Reducing agents like sodium borohydride can reduce the compound to its dihydroquinazoline form.
Major Products Formed: The major products formed from these reactions include alkylated quinazolines, quinazoline N-oxides, and dihydroquinazolines .
Wissenschaftliche Forschungsanwendungen
7-Methoxyquinazolin-6-ol has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various quinazoline derivatives with potential biological activities.
Biology: The compound is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.
Medicine: this compound and its derivatives are explored for their anticancer, antimicrobial, and antiviral properties.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties
Wirkmechanismus
The mechanism of action of 7-Methoxyquinazolin-6-ol involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes and receptors, thereby modulating cellular signaling pathways. For example, it has been shown to inhibit tyrosine kinases, which play a crucial role in cell proliferation and survival. This inhibition leads to the suppression of cancer cell growth and induces apoptosis .
Vergleich Mit ähnlichen Verbindungen
Erlotinib: Another EGFR inhibitor with a similar structure and function to gefitinib.
Tandutinib: A tyrosine kinase inhibitor targeting FLT3 and PDGFR, used in the treatment of myeloid leukemia.
Uniqueness: 7-Methoxyquinazolin-6-ol stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its methoxy group at the 7-position and hydroxyl group at the 6-position contribute to its distinct pharmacological profile and make it a valuable scaffold for drug development .
Eigenschaften
Molekularformel |
C9H8N2O2 |
---|---|
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
7-methoxyquinazolin-6-ol |
InChI |
InChI=1S/C9H8N2O2/c1-13-9-3-7-6(2-8(9)12)4-10-5-11-7/h2-5,12H,1H3 |
InChI-Schlüssel |
CLKLTFDXEGVZGD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C=NC=NC2=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.